molecular formula C14H17N3O2S B2965931 2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole CAS No. 2097913-32-9

2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole

Cat. No. B2965931
CAS RN: 2097913-32-9
M. Wt: 291.37
InChI Key: DPFFIFHEZCJMOA-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Dihydro-1H-isoindole is a bicyclic compound that consists of a benzene ring fused to a five-membered nitrogen-containing ring .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . The synthesis of dihydro-1H-isoindole derivatives has been reported in the literature, but the specific synthesis process for “2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole” is not available in my current knowledge base .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives have been widely studied for their antimicrobial properties. They are known to exhibit a broad spectrum of activity against various bacteria and fungi. The sulfonyl and isoindole groups in the compound may contribute to its potential as a bactericidal or fungicidal agent, possibly by interfering with the microbial cell wall synthesis or disrupting essential enzymes .

Anti-inflammatory Properties

Compounds with an imidazole moiety have shown anti-inflammatory effects in various studies. This is particularly relevant in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. The compound could be investigated for its ability to modulate inflammatory pathways and cytokine production .

Antitumor Applications

Imidazole-containing compounds have been explored for their antitumor activity. They can act as inhibitors of cell proliferation and induce apoptosis in cancer cells. The unique structure of “2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole” might allow it to target specific pathways involved in tumor growth and survival .

Antioxidant Potential

The presence of an imidazole ring can confer antioxidant properties to a molecule, which is beneficial in combating oxidative stress-related diseases. Derivatives of imidazole have been synthesized and evaluated for their scavenging potential, which could be an area of application for this compound as well .

Antiviral Activity

Imidazole derivatives have been reported to possess antiviral activities. They can inhibit the replication of viruses by targeting viral enzymes or interfering with viral DNA/RNA synthesis. Research into the antiviral applications of this compound could lead to the development of new treatments for viral infections .

Gastrointestinal Therapeutics

Compounds with an imidazole ring, such as omeprazole and pantoprazole, are well-known for their use in treating gastrointestinal disorders like peptic ulcers. The compound “2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole” could be explored for similar applications, potentially acting as a proton pump inhibitor or an agent to protect the gastric mucosa .

Mechanism of Action

properties

IUPAC Name

2-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-11(2)16-9-14(15-10-16)20(18,19)17-7-12-5-3-4-6-13(12)8-17/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFFIFHEZCJMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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